molecular formula C22H21ClN2O4 B2770240 9c(i472) CAS No. 2349374-37-2

9c(i472)

Cat. No. B2770240
CAS RN: 2349374-37-2
M. Wt: 412.87
InChI Key: BRMZRDPEXXAZRV-ZHACJKMWSA-N
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Description

9c(i472) is an inhibitor of 15-lipoxygenase-1 (15-LO-1) with an IC50 value of 0.19 µM . It is used in research for advancing human and animal health . It decreases LPS- and IFN-γ-induced NF-ĸB activity in RAW-Blue™ cells when used at concentrations of 0.2, 1, and 5 µM . It also reduces LPS- and IFN-γ-induced increases in Nos2 expression and lipid peroxidation in RAW 264.7 cells .


Molecular Structure Analysis

The molecular formula of 9c(i472) is C22H21ClN2O4 . The exact molecular structure would require more specific resources such as crystallography data or NMR spectroscopy data, which are not available in the current search results.


Physical And Chemical Properties Analysis

9c(i472) has a molecular weight of 412.9 . It is soluble in DMSO and slightly soluble in methanol . For obtaining a higher solubility, it is recommended to warm the tube at 37 ℃ and shake it in the ultrasonic bath for a while .

Scientific Research Applications

Inhibition of OxLDL Internalization

The compound has shown an acceptable in vitro profile with a clear inhibition of oxLDL internalization . This suggests that it could be used to study LOX-1-mediated signal transduction pathways and cellular effects in different pathogenic pathways .

Chemoprevention of Cancers

An increasing number of investigations support the role of 15-LOX-1 inhibitors in the chemoprevention of cancers . The most potent 15-LOX-1 inhibitor was compound 5 with meta methoxy moiety with an acceptable in vitro anticancer activity especially against HT29 and PC3 cell lines .

Treatment of Inflammatory Lung Diseases

15-LOX-1 plays a significant role in various inflammatory lung diseases such as asthma, chronic obstructive pulmonary disease, and chronic bronchitis . Therefore, 15-LOX-1 inhibitors like 9c(i472) could be potentially used in the treatment of these conditions .

Epigenetic Regulation

The DNA methylation status of the 15-LOX-1 promoter was determined by pyrosequencing . This suggests that 15-LOX-1 inhibitors could be used to study the epigenetic regulation of gene expression .

Allosteric Activation and Inhibition

The compound has been used to measure the influences of the allosteric activator and inhibitor on the enzymatic reaction rate . This suggests that it could be used to study the molecular mechanism of 15-lipoxygenase allosteric activation and inhibition .

Protection from Lipopolysaccharide-Induced Cell Death

In vitro, this inhibitor protected cells from lipopolysaccharide-induced cell death, inhibiting NO formation and lipid peroxidation . This suggests that it could be used to study the mechanisms of cell death and survival .

Inhibition of NF-κB Activity

The compound decreases LPS- and IFN-γ-induced NF-κB activity in RAW-Blue™ cells when used at concentrations of 0.2, 1, and 5 µM . This suggests that it could be used to study the regulation of NF-κB activity .

Reduction of Nos2 Expression and Lipid Peroxidation

The compound reduces LPS- and IFN-γ-induced increases in Nos2 expression and lipid peroxidation in RAW 264.7 cells when used at a concentration of 5 µM . This suggests that it could be used to study the regulation of gene expression and lipid metabolism .

properties

IUPAC Name

ethyl 6-chloro-3-[(E)-3-[(2-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMZRDPEXXAZRV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)/C=C/C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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